molecular formula C9H14O4 B14501567 3-Methylcyclohexane-1,1-dicarboxylic acid CAS No. 63615-22-5

3-Methylcyclohexane-1,1-dicarboxylic acid

Cat. No.: B14501567
CAS No.: 63615-22-5
M. Wt: 186.20 g/mol
InChI Key: AIUHYEGVINULFW-UHFFFAOYSA-N
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Description

3-Methylcyclohexane-1,1-dicarboxylic acid is a dicarboxylic acid with the molecular formula C11H18O4. It is characterized by a cyclohexane ring substituted with a methyl group and two carboxylic acid groups at the 1,1-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1,1-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide. The resulting intermediate undergoes further reactions to form the desired dicarboxylic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylcyclohexane-1,1-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylcyclohexane-1,1-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The cyclohexane ring provides structural stability and influences the compound’s overall conformation .

Comparison with Similar Compounds

Uniqueness: 3-Methylcyclohexane-1,1-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclohexane ring.

Properties

CAS No.

63615-22-5

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-methylcyclohexane-1,1-dicarboxylic acid

InChI

InChI=1S/C9H14O4/c1-6-3-2-4-9(5-6,7(10)11)8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

AIUHYEGVINULFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)O)C(=O)O

Origin of Product

United States

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